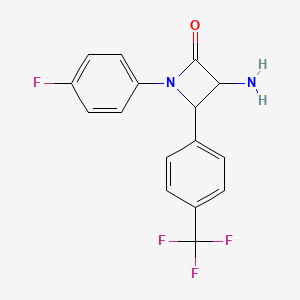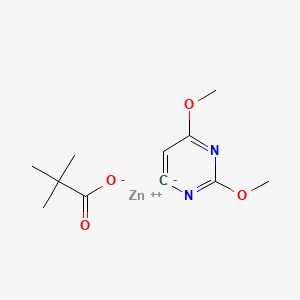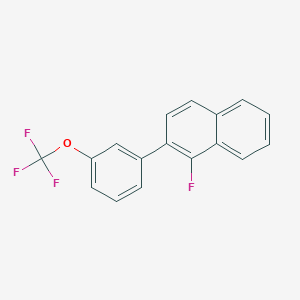
1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene: A similar compound with a different substitution pattern.
Other Fluoro- and Trifluoromethoxy-Substituted Naphthalenes: These compounds share similar structural features and may exhibit comparable chemical properties.
Uniqueness: 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluoro and trifluoromethoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C17H10F4O |
|---|---|
Molekulargewicht |
306.25 g/mol |
IUPAC-Name |
1-fluoro-2-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-14-7-2-1-4-11(14)8-9-15(16)12-5-3-6-13(10-12)22-17(19,20)21/h1-10H |
InChI-Schlüssel |
URCKYJIFEVHAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


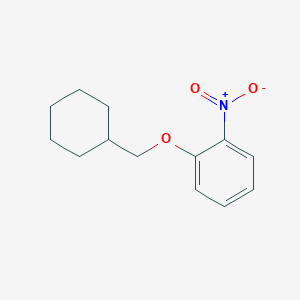

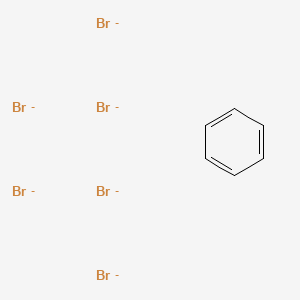
![2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B14794915.png)
![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)
![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)

![N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
